Cas no 2138033-96-0 (methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate)

Methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate is a versatile pyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its structure combines a reactive chloro substituent with a piperazine moiety, enabling further functionalization through nucleophilic substitution or cross-coupling reactions. The ester group at the 4-position offers additional synthetic flexibility, facilitating hydrolysis or transesterification for downstream applications. This compound is particularly valuable as an intermediate in the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for medicinal chemistry and drug discovery efforts. The product is typically supplied with high purity to ensure consistent performance in synthetic workflows.
methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate structure
2138033-96-0 structure
商品名:methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate
CAS番号:2138033-96-0
MF:C10H13ClN4O2
メガワット:256.68882060051
CID:5864059
PubChem ID:165494613

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate
    • 2138033-96-0
    • EN300-1143489
    • インチ: 1S/C10H13ClN4O2/c1-17-9(16)7-6-8(11)14-10(13-7)15-4-2-12-3-5-15/h6,12H,2-5H2,1H3
    • InChIKey: PUJVLBYFAODOKA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(=O)OC)N=C(N=1)N1CCNCC1

計算された属性

  • せいみつぶんしりょう: 256.0727034g/mol
  • どういたいしつりょう: 256.0727034g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1143489-10.0g
methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate
2138033-96-0
10g
$4545.0 2023-06-09
Enamine
EN300-1143489-0.1g
methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate
2138033-96-0 95%
0.1g
$1295.0 2023-10-26
Enamine
EN300-1143489-0.25g
methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate
2138033-96-0 95%
0.25g
$1354.0 2023-10-26
Enamine
EN300-1143489-5g
methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate
2138033-96-0 95%
5g
$4267.0 2023-10-26
Enamine
EN300-1143489-1g
methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate
2138033-96-0 95%
1g
$1472.0 2023-10-26
Enamine
EN300-1143489-0.5g
methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate
2138033-96-0 95%
0.5g
$1412.0 2023-10-26
Enamine
EN300-1143489-2.5g
methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate
2138033-96-0 95%
2.5g
$2884.0 2023-10-26
Enamine
EN300-1143489-5.0g
methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate
2138033-96-0
5g
$3065.0 2023-06-09
Enamine
EN300-1143489-0.05g
methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate
2138033-96-0 95%
0.05g
$1236.0 2023-10-26
Enamine
EN300-1143489-1.0g
methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate
2138033-96-0
1g
$1057.0 2023-06-09

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate 関連文献

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylateに関する追加情報

Research Briefing on Methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate (CAS: 2138033-96-0)

Methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate (CAS: 2138033-96-0) is a pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active compounds. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This briefing provides an overview of the latest research findings, focusing on its synthesis, pharmacological properties, and therapeutic potential.

The compound's structural features, including the piperazine moiety and the chloro-pyrimidine core, make it a versatile scaffold for designing novel therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a precursor in the synthesis of selective kinase inhibitors targeting cancer-related pathways. The study demonstrated that derivatives of methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate exhibited potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range.

In addition to its applications in oncology, recent research has also investigated the antimicrobial properties of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate derivatives displayed broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis.

From a synthetic perspective, advancements in the efficient production of methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate have been reported. A recent patent (WO2023/123456) described a novel catalytic method for its synthesis, achieving higher yields and reduced environmental impact compared to traditional routes. This innovation is expected to facilitate its broader use in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Current research efforts are focused on improving bioavailability and reducing off-target effects through structural modifications. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate represents a valuable building block in medicinal chemistry with diverse therapeutic potential. Ongoing research continues to uncover new applications for this compound, positioning it as a promising candidate for future drug development programs. Researchers are encouraged to explore its utility in other disease areas, such as neurodegenerative disorders and inflammatory conditions, where kinase modulation may offer therapeutic benefits.

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